molecular formula C18H15N3O3S B6562395 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide CAS No. 921795-92-8

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide

Cat. No.: B6562395
CAS No.: 921795-92-8
M. Wt: 353.4 g/mol
InChI Key: GIQQCEYBDNDDAJ-UHFFFAOYSA-N
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Description

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

The synthesis of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide typically involves the following steps:

Chemical Reactions Analysis

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .

Comparison with Similar Compounds

N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]benzamide can be compared with other pyridazine derivatives, such as:

This compound stands out due to its unique combination of a methanesulfonyl group and a benzamide moiety, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-25(23,24)17-12-11-16(20-21-17)13-7-9-15(10-8-13)19-18(22)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQQCEYBDNDDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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